![molecular formula C12H15FN2O B1491362 (3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone CAS No. 1250236-90-8](/img/structure/B1491362.png)
(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone
Overview
Description
(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone, also known as 3-FPM, is an amphetamine-type stimulant drug developed in the 1960s. It is a synthetic derivative of phenethylamine, and is structurally related to drugs such as 3-Methylmethcathinone (3-MMC), 4-Methylmethcathinone (4-MMC), and 4-Methylmethylphenidate (4-MMP). 3-FPM is a potent psychostimulant and has been studied for its potential applications in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Scientific Research Applications
Efficient Synthesis for BACE1 Inhibition
An efficient synthesis method has been developed for a compound closely related to "(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone", demonstrating potential as a BACE1 inhibitor for Alzheimer's Disease treatment. This synthesis involves a Friedel-Crafts reaction, highlighting its application in creating compounds for neurodegenerative disease treatment (Zhou, Malamas, & Robichaud, 2009).
Regioselective Synthesis for Benzamide Derivatives
Another study focused on the regioselective synthesis of benzamide derivatives through a catalyst- and solvent-free process. This highlights the chemical's use in creating structurally complex molecules with potential therapeutic applications (Moreno-Fuquen et al., 2019).
Antitumor Activity
The synthesis of 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone and its antitumor activity against various cancer cell lines demonstrates the potential pharmaceutical application of related compounds in cancer therapy (Tang & Fu, 2018).
Radiosynthesis for PET Imaging
Research on the radiosynthesis and evaluation of a PET radioligand based on a nonimidazole chemotype underscores the application of these compounds in diagnostic imaging for brain histamine receptors, contributing to our understanding of brain function and disorders (Bao et al., 2012).
Structural and DFT Studies
The study of boric acid ester intermediates with benzene rings, including crystallographic and conformational analyses using DFT, showcases the role of these compounds in the development of materials science and their potential in various applications (Huang et al., 2021).
properties
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(3-fluoro-4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-8-2-3-9(6-11(8)13)12(16)15-5-4-10(14)7-15/h2-3,6,10H,4-5,7,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHVRFOFQUJAIGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(C2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Aminopyrrolidin-1-yl)(3-fluoro-4-methylphenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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